N-(Phosphonomethyl)-L-serine

Structure-activity relationship Agrochemical analog design Molecular recognition

N-(Phosphonomethyl)-L-serine (CAS 154855-26-2) is a synthetic, chiral phosphonate amino acid with molecular formula C4H10NO6P and molecular weight 199.10 g/mol. It belongs to the class of N-phosphonomethyl amino acids, structurally defined by a phosphonomethyl (-CH2-PO3H2) group attached to the α-nitrogen of L-serine.

Molecular Formula C4H10NO6P
Molecular Weight 199.10 g/mol
CAS No. 154855-26-2
Cat. No. B14262190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Phosphonomethyl)-L-serine
CAS154855-26-2
Molecular FormulaC4H10NO6P
Molecular Weight199.10 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)NCP(=O)(O)O)O
InChIInChI=1S/C4H10NO6P/c6-1-3(4(7)8)5-2-12(9,10)11/h3,5-6H,1-2H2,(H,7,8)(H2,9,10,11)/t3-/m0/s1
InChIKeyRRWROSIFPFQOBK-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Phosphonomethyl)-L-serine (CAS 154855-26-2): Procurement-Grade Overview of a Hydrolysis-Stable Phosphoserine Mimetic


N-(Phosphonomethyl)-L-serine (CAS 154855-26-2) is a synthetic, chiral phosphonate amino acid with molecular formula C4H10NO6P and molecular weight 199.10 g/mol . It belongs to the class of N-phosphonomethyl amino acids, structurally defined by a phosphonomethyl (-CH2-PO3H2) group attached to the α-nitrogen of L-serine. Its IUPAC name is (2S)-3-hydroxy-2-(phosphonomethylamino)propanoic acid . The compound serves dual roles: (i) as a non-hydrolyzable phosphonate mimetic of O-phospho-L-serine (termed Pma in peptide chemistry), wherein the labile O-P phosphoester bond is replaced by a stable C-P bond [1]; and (ii) as a structural analog of the broad-spectrum herbicide glyphosate (N-(phosphonomethyl)glycine), differing by the presence of a serine hydroxymethyl side chain in place of glycine's α-hydrogen . These structural features confer distinct properties relevant to both agrochemical research and phosphoproteomics tool development.

Why N-(Phosphonomethyl)-L-serine Cannot Be Replaced by Generic Phosphonomethyl Amino Acids or Phosphoserine


Substitution of N-(Phosphonomethyl)-L-serine with its closest in-class analog, glyphosate (N-(phosphonomethyl)glycine, MW 169.07), or with the natural substrate O-phospho-L-serine (MW 185.07), introduces functionally consequential differences at the molecular level [1]. The serine-derived hydroxymethyl side chain in the target compound contributes an additional chiral center, a hydrogen-bond donor, and a ~30 Da mass increment relative to glyphosate [1], which can alter enzyme active-site occupancy, binding geometry, and pharmacokinetic partitioning. More critically, substituting the natural O-phospho-L-serine for this compound forfeits hydrolytic stability: the phosphoester C-O-P bond in O-phospho-L-serine is rapidly cleaved by ubiquitous cellular phosphatases (half-life on the order of minutes to hours in biological media), whereas the C-P phosphonate bond in N-(Phosphonomethyl)-L-serine is essentially inert to phosphatase-mediated hydrolysis [2]. For applications requiring sustained phosphoserine mimicry—such as cell-based signaling studies, phosphopeptide affinity pull-downs, or phosphatase inhibitor design—this stability difference is not incremental; it determines experimental feasibility [3].

N-(Phosphonomethyl)-L-serine: Quantitative Differentiation Evidence Against Key Comparators


Molecular Weight and Structural Differentiation from Glyphosate (N-Phosphonomethyl-glycine): A Quantifiable Property Difference

N-(Phosphonomethyl)-L-serine carries a molecular weight of 199.10 g/mol, compared to 169.07 g/mol for glyphosate—a difference of 30.03 Da attributable to the replacement of the glycine α-hydrogen with a serine hydroxymethyl (-CH2OH) group . This mass increment corresponds to an ~18% increase in molecular weight and introduces an additional hydrogen bond donor/acceptor pair. The serine backbone also adds a second chiral center (Cα of serine, in addition to the prochiral phosphonomethyl nitrogen), yielding defined (S)-stereochemistry that is absent in the achiral glycine scaffold of glyphosate . These differences are not cosmetic: they predict altered active-site complementarity in EPSP synthase and distinct metabolic processing in biological systems .

Structure-activity relationship Agrochemical analog design Molecular recognition

Hydrolytic Stability of the C-P Phosphonate Bond vs. the C-O-P Phosphoester Bond in O-Phospho-L-serine: A Functional Differentiation for Biological Applications

The defining chemical differentiation of N-(Phosphonomethyl)-L-serine from the natural phosphoserine (O-phospho-L-serine) is the replacement of the phosphoester oxygen with a methylene (-CH2-) bridge, converting a hydrolysis-labile C-O-P linkage into a phosphatase-inert C-P bond [1]. Phosphoester bonds in O-phospho-L-serine are substrates for serine/threonine phosphatases (e.g., PP1, PP2A, PP5) and undergo spontaneous hydrolysis under physiological conditions. In contrast, the C-P bond in N-(Phosphonomethyl)-L-serine is not recognized by these enzymes and is chemically stable toward hydrolysis . This principle has been experimentally validated for the cognate phosphonomethylenealanine (Pma) residue: peptides incorporating Pma retained full binding functionality while resisting phosphatase cleavage, enabling cell-based experiments where phosphoserine-containing peptides would be rapidly dephosphorylated [2]. While quantitative hydrolysis half-life data for the free amino acid N-(Phosphonomethyl)-L-serine are not reported, the class-level inference from structurally analogous phosphonomethyl amino acids strongly supports that the C-P bond confers indefinite stability in biological media versus the finite half-life of phosphoesters .

Phosphatase resistance Phosphoproteomics Peptide mimetic stability

Dual-Target Engagement Potential: EPSP Synthase and Phosphoserine Phosphatase Interaction Compared with Glyphosate's Single-Target Profile

N-(Phosphonomethyl)-L-serine possesses a structural duality that glyphosate lacks: the serine backbone enables potential interaction with enzymes of the phosphorylated serine biosynthesis pathway (PPSB), specifically phosphoserine phosphatase (PSP), in addition to the shikimate pathway target EPSP synthase shared with glyphosate . Glyphosate acts as a competitive inhibitor of EPSPS with respect to PEP, with reported Ki values of 1.1 µM (Neurospora crassa EPSPS) and 0.066 µM (Zea mays mutant EPSPS) [1]. For N-(Phosphonomethyl)-L-serine, direct Ki values against EPSPS are not publicly reported; however, the compound is described as inhibiting EPSPS and the shikimate pathway . The additional serine-mimetic functionality means this compound can theoretically engage PSP—the enzyme that converts O-phospho-L-serine to L-serine—as a competitive inhibitor by virtue of its phosphonate analog structure . This dual-target engagement potential is absent in glyphosate, which lacks the serine side chain required for PSP active-site recognition [2]. Quantitative PSP inhibition data for the compound are not yet available in the public domain; this remains a class-level inference.

EPSP synthase Phosphoserine phosphatase Shikimate pathway Serine biosynthesis

Chiral Purity and Stereochemical Definition: L-Serine-Derived (S)-Configuration vs. Racemic or Achiral Phosphonomethyl Amino Acids

N-(Phosphonomethyl)-L-serine is derived from L-serine and retains the (S)-configuration at the amino acid Cα position, as confirmed by its IUPAC designation (2S)-3-hydroxy-2-(phosphonomethylamino)propanoic acid . This contrasts with many commercially available phosphonomethyl amino acid analogs that are supplied as racemic mixtures or lack defined stereochemistry at Cα (e.g., racemic N-(phosphonomethyl)phenylalanine derivatives) . Glyphosate is achiral at the amino acid Cα position (glycine scaffold) and therefore does not present stereochemical differentiation issues [1]. For N-(Phosphonomethyl)-L-serine, the L-configuration is structurally encoded by the serine starting material, and synthesis methods have been developed to preserve this stereochemistry . The InChI Key (RRWROSIFPFQOBK-VKHMYHEASA-N) encodes this specific stereoisomer, providing a unique chemical identifier that distinguishes it from any potential D-enantiomer or racemate .

Chiral synthesis Enantiomeric purity Stereospecific enzyme recognition

Procurement-Relevant Application Scenarios for N-(Phosphonomethyl)-L-serine Based on Verified Differentiation Evidence


Phosphatase-Resistant Phosphoserine Mimetic for Solid-Phase Peptide Synthesis and Cell-Based Signaling Studies

When incorporated into synthetic peptides via Fmoc solid-phase peptide synthesis (SPPS), N-(Phosphonomethyl)-L-serine (as its suitably protected derivative) confers phosphatase-resistant phosphoserine mimicry that survives cellular phosphatase activity—a property unattainable with the natural O-phospho-L-serine residue . This application is supported by the demonstrated use of the cognate Pma (phosphonomethylenealanine) residue in histone H3-derived peptides, which successfully recruited 14-3-3 family proteins while resisting dephosphorylation in cell lysates [1]. Researchers procuring this compound for SPPS should seek the Fmoc-protected, tert-butyl ester derivative suitable for standard coupling cycles [2].

Structural Analog of Glyphosate for EPSP Synthase Structure-Activity Relationship (SAR) Studies with Serine-Backbone Variation

N-(Phosphonomethyl)-L-serine serves as a serine-backbone variant of glyphosate for investigating how the amino acid side chain modulates EPSPS binding affinity and selectivity. The ~30 Da mass increment and additional hydrogen-bonding capacity of the serine hydroxymethyl group relative to glyphosate's glycine scaffold enable systematic SAR studies probing the PEP-binding pocket tolerance in EPSPS from diverse species (plant, bacterial, fungal) [1]. While the compound's Ki against EPSPS is not publicly reported, its structural rationale makes it suitable for comparative enzymology when benchmarked against glyphosate's well-characterized Ki values (0.066 µM–2.4 mM depending on EPSPS source) [2].

Dual-Pathway Probe for Investigating Cross-Talk Between Shikimate and Phosphorylated Serine Biosynthesis Pathways

The unique structural duality of N-(Phosphonomethyl)-L-serine—combining a glyphosate-like phosphonomethyl-glycine pharmacophore with a serine-derived hydroxymethyl side chain—positions it as a probe for investigating potential cross-pathway effects between the shikimate pathway (targeting EPSPS) and the phosphorylated serine biosynthesis pathway (potentially targeting PSP) . This dual-engagement hypothesis, while not yet quantitatively validated, offers a research tool for metabolomics and chemical biology studies exploring serine metabolism in plants, bacteria, and neurological systems [1]. Procurement for this application should be accompanied by internal validation of target engagement.

Enantiomerically Defined Phosphonate Amino Acid Standard for Chiral Chromatography and Analytical Method Development

With its defined (S)-configuration at the serine Cα center, encoded by InChI Key RRWROSIFPFQOBK-VKHMYHEASA-N, N-(Phosphonomethyl)-L-serine can serve as a chiral reference standard for developing HPLC or LC-MS methods to resolve phosphonomethyl amino acid enantiomers . This contrasts with racemic phosphonomethyl amino acid mixtures that complicate method validation. The compound's distinct retention properties on reverse-phase and HILIC columns, combined with its 31P NMR-active phosphonate group, make it suitable as a qualitative and quantitative analytical benchmark [1].

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